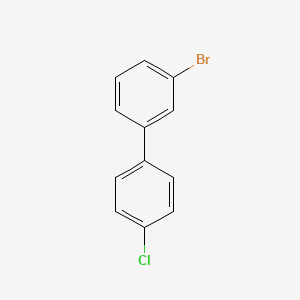

3-Bromo-4'-chlorobiphenyl

説明

Contextualization within Biphenyl (B1667301) Chemistry Scholarship

Biphenyls, characterized by two phenyl rings linked by a single carbon-carbon bond, form the backbone of a vast family of organic compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto this biphenyl scaffold gives rise to halogenated biphenyls, a group that includes polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). researchgate.net Historically, these compounds saw widespread commercial use due to their thermal stability and dielectric properties. researchgate.net However, research has since pivoted towards understanding the nuanced chemical behaviors and potential applications of specific, individual congeners, moving beyond the study of complex commercial mixtures. researchgate.net

Significance of Mixed Halogenated Biphenyls in Advanced Chemical Research

Mixed halogenated biphenyls, which contain more than one type of halogen atom, represent a particularly intriguing subclass. These compounds, which are not commercially produced for widespread use but rather for research, offer a higher degree of structural and electronic complexity. food.gov.uk The presence of different halogens on the biphenyl framework allows for fine-tuning of the molecule's reactivity, polarity, and biological interactions. nih.gov This tailored approach is of paramount importance in fields such as medicinal chemistry, materials science, and environmental science, where precise molecular architectures are required to achieve desired outcomes. lookchem.comarborpharmchem.comfood.gov.uk The study of mixed halogenated biphenyls, including the 9,180 possible distinct compounds, contributes to a deeper understanding of structure-activity relationships and the environmental fate of halogenated compounds. food.gov.ukfood.gov.uk

Scope and Research Trajectories for 3-Bromo-4'-chlorobiphenyl Studies

Among the vast number of mixed halogenated biphenyls, this compound has emerged as a compound of significant research interest. Its specific substitution pattern, with a bromine atom at the 3-position and a chlorine atom at the 4'-position, imparts a unique set of chemical and physical properties. lookchem.com Current research trajectories for this compound are focused on its utility as a versatile building block in organic synthesis, its potential applications in the development of novel pharmaceutical intermediates, and its role in the creation of advanced materials. lookchem.comarborpharmchem.com Furthermore, detailed spectroscopic and analytical studies of this compound provide valuable data for the broader understanding of mixed halogenated systems.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHYFZSUBKNCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373605 | |

| Record name | 3-Bromo-4'-chloro-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164334-69-4 | |

| Record name | 3-Bromo-4'-chloro-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis in Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation.benchchem.comnih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromo-4'-chlorobiphenyl. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. This allows for the differentiation between isomers and provides definitive confirmation of the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, confirming the substitution pattern on the two phenyl rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons appear as a series of multiplets in the downfield region, generally between δ 7.2 and 7.8 ppm. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicities) provide information about neighboring protons.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.70–7.60 | m | 2H | H-2 and H-6 of bromophenyl ring |

| 7.55–7.45 | m | 4H | H-2', H-3', H-5', H-6' of chlorophenyl ring |

| 7.40–7.30 | m | 2H | H-4 and H-5 of bromophenyl ring |

| Data recorded in CDCl₃ at 400 MHz. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the assignment of each carbon in the biphenyl (B1667301) structure. For instance, carbons bonded to the electronegative bromine and chlorine atoms will exhibit characteristic chemical shifts.

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 140.2 | C-1 of bromophenyl ring |

| 137.8 | C-1' of chlorophenyl ring |

| 132.1 | C-4 of bromophenyl ring |

| 129.3–128.4 | Aromatic CH groups |

| 128.9 | C-Cl |

| 121.9 | C-Br |

| Data recorded in CDCl₃ at 100 MHz. |

For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. acs.org Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of protons within each phenyl ring. emerypharma.comlibretexts.org An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is particularly useful for assigning quaternary carbons (carbons not directly attached to a proton) and for confirming the linkage between the two phenyl rings. emerypharma.com

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis.benchchem.comnih.govacs.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is frequently used to assess the purity of this compound and to identify its metabolites in biological or environmental samples.

In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will exhibit a characteristic isotopic pattern that confirms the presence of these halogens.

Furthermore, the fragmentation pattern, which shows the masses of smaller ions produced from the breakdown of the molecular ion, provides valuable structural information. For instance, the loss of a bromine or chlorine atom from the parent molecule would result in distinct fragment ions.

In metabolic studies, GC-MS is used to identify the products formed when 3-Bromo-4'-chlorobhenyl is processed by living organisms. For example, studies on related bromo- and chlorobiphenyls have shown that metabolism often involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl rings. nih.gov The identification of these hydroxylated metabolites is achieved by analyzing their mass spectra, often after derivatization to make them more volatile for GC analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule and to probe its structure. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. tanta.edu.eg The resulting IR spectrum provides a unique "fingerprint" for the molecule.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The vibrations associated with the aromatic rings, the carbon-bromine bond, and the carbon-chlorine bond are particularly informative. Analysis of related compounds using Fourier Transform Infrared Spectroscopy (FTIR) has also been instrumental in identifying products from oxidation reactions. epa.govdiva-portal.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 1580–1450 | Aromatic C=C | Stretching |

| 1075 | C—Br | Stretching |

| 820 | para-substituted ring | C-H Bending (out-of-plane) |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uib.no This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. For biphenyl compounds, a key structural parameter revealed by XRD is the dihedral angle (or twist angle) between the two phenyl rings, which is influenced by the substituents.

While a specific crystal structure determination for this compound is not publicly documented, the methodology is routinely applied to similar halogenated organic molecules. mdpi.comnih.gov If a suitable single crystal of this compound were analyzed, XRD would confirm the substitution pattern and reveal how the bromine and chlorine atoms affect the molecular geometry. Furthermore, it would provide insight into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing in the solid state. uib.no This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Spectroscopic Probes for Investigating Reactivity and Molecular Interactions

Spectroscopic techniques serve as powerful probes to investigate the reactivity of this compound and its interactions with other molecules or its environment. Changes in spectroscopic signals, such as shifts in absorption maxima, the appearance of new peaks, or changes in peak intensity, can provide evidence of chemical reactions or intermolecular associations.

For example, mass spectrometry is used to identify the products of metabolism, thereby probing the compound's reactivity within a biological system. nih.gov The identification of hydroxylated metabolites of similar compounds indicates that the aromatic rings are sites of oxidative reactivity. nih.gov Furthermore, advanced computational methods combined with crystallographic data, such as Hirshfeld surface analysis, can be used to probe and visualize the landscape of intermolecular interactions, quantifying the contributions of different types of contacts (e.g., halogen-halogen, H-π) in the solid state. acs.org

Application of Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is highly effective for detailed bond analysis. By assigning specific absorption bands to the vibrational modes of the molecule (e.g., stretching, bending, and torsional modes), researchers can gain insight into bond strength and the electronic environment of the atoms. tanta.edu.eg

For substituted aromatic compounds like this compound, vibrational analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT). researchgate.nettandfonline.com These calculations can predict the vibrational frequencies, which are then compared with experimental IR and Raman spectra to achieve a detailed and accurate assignment of the spectral bands. nih.gov For example, the C-Br and C-Cl stretching frequencies are sensitive to their position on the biphenyl scaffold and provide direct information about these specific bonds. Shifts in the characteristic frequencies of the aromatic C-H or C-C bonds upon substitution can be analyzed to understand the electronic effects of the bromine and chlorine atoms on the biphenyl system. researchgate.net

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy is a vital tool for elucidating the electronic structure and properties of molecules by studying the transitions between different electronic energy levels. For a compound like this compound, techniques such as absorption, fluorescence, and phosphorescence spectroscopy would provide critical insights into its photophysical behavior. However, a comprehensive review of available scientific literature reveals a notable scarcity of specific experimental or theoretical studies focused on the electronic spectroscopic properties of this compound. While general principles can be inferred from related halogenated biphenyls, detailed data such as absorption maxima (λmax), molar absorptivity coefficients, and luminescence characteristics for this specific isomer are not readily found in published research.

Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is fundamental for identifying the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. For aromatic compounds like biphenyls, these spectra are characterized by absorption bands arising from π → π* transitions.

Detailed absorption spectra and associated data for this compound are not extensively documented in the scientific literature. Generally, for halogenated biphenyls, the position and intensity of absorption bands are influenced by the number and position of halogen substituents. researchgate.net The substitution pattern affects the electronic distribution and the energy levels of the molecular orbitals. For biphenyl itself, a strong absorption band is observed around 252 nm. nih.gov The introduction of halogen atoms can cause a bathochromic (red) shift in the absorption maxima. aip.org Theoretical studies on other halogenated biphenyls have been conducted to predict their UV-Vis spectra, but specific calculations for this compound are not available. nih.govqucosa.deresearchgate.net

Without specific experimental data, a precise data table for this compound cannot be constructed. For context, related compounds like 3-chlorobiphenyl (B164846) show UV spectral maxima in the ranges of 197-222 nm, 214-265 nm, and 267-302 nm. nih.gov

Table 1: Hypothetical Absorption Data for this compound Based on General Trends

| Solvent | λmax (nm) (Anticipated Range) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| Cyclohexane | 250 - 270 | Data not available | π → π |

| Ethanol (B145695) | 255 - 275 | Data not available | π → π |

Note: This table is illustrative and based on general characteristics of similar compounds. Specific experimental data for this compound is not available in the cited literature.

Fluorescence and phosphorescence are luminescence phenomena that occur when a molecule relaxes from an excited electronic state to the ground state by emitting a photon. These techniques provide information about the excited state's nature, lifetime, and relaxation pathways.

Specific research detailing the fluorescence and phosphorescence properties of this compound is not available in the reviewed literature. However, the luminescence of other biphenyl derivatives has been studied. For instance, the fluorescence of various hydroxy- and amino-biphenyls has been investigated, showing that the substitution pattern significantly impacts the emission characteristics. nih.gov Generally, many polychlorinated biphenyls (PCBs) are known to be fluorescent. acs.org

Phosphorescence, which involves a transition from a triplet excited state to the singlet ground state, is also a characteristic feature of biphenyl and its derivatives. The presence of heavy atoms like bromine can enhance the rate of intersystem crossing from the singlet to the triplet state, potentially leading to significant phosphorescence. rsc.org Studies on other halogenated biphenyls have indeed shown room-temperature phosphorescence. rsc.org

Table 2: Anticipated Luminescence Properties of this compound

| Spectroscopy Type | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| Fluorescence | Data not available | Data not available | Data not available | Data not available |

| Phosphorescence | Data not available | Data not available | Data not available | Data not available |

Note: This table highlights the lack of specific, publicly available experimental data for the fluorescence and phosphorescence of this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Chlorobiphenyl

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively applied to predict the molecular and electronic properties of compounds like 3-Bromo-4'-chlorobiphenyl.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, including its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical behavior. For biphenyl (B1667301) and its derivatives, the dihedral angle between the two phenyl rings is a critical conformational parameter. nih.gov

Theoretical calculations, such as those using the B3LYP/6-31G** level of theory, have been employed to determine the optimized geometries of related polychlorinated biphenyls (PCBs). nih.gov These studies indicate that the substitution pattern significantly influences the dihedral angle. For instance, ortho-substitution tends to increase the dihedral angle due to steric hindrance, which can impact the molecule's ability to adopt a planar conformation. nih.gov While specific data for this compound is not extensively detailed in the provided results, the principles from studies on similar molecules like 4-chlorobiphenyl (B17849) and other PCBs are applicable. The gas-phase dihedral angles of biphenyl, 4-chlorobiphenyl, and 4,4'-dichlorobiphenyl (B164843) are approximately 44 to 45 degrees. nih.gov It is expected that the bromine at the 3-position and chlorine at the 4'-position in this compound would result in a non-planar conformation.

Table 1: Representative Dihedral Angles of Related Biphenyls

| Compound | Dihedral Angle (°) | Method |

| Biphenyl | ~44-45 | Gas Phase |

| 4-Chlorobiphenyl | ~44-45 | Gas Phase |

| 4,4'-Dichlorobiphenyl | ~44-45 | Gas Phase |

| 2-Chlorobiphenyl | 55.9 | B3LYP/6-31G** |

This table presents data for related compounds to infer the likely conformation of this compound. Specific optimized geometry data for this compound was not available in the search results.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Energy Frameworks

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. ossila.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ossila.comresearchgate.net A smaller gap generally signifies higher reactivity and lower stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. malayajournal.orgresearchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. malayajournal.orgresearchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. malayajournal.orgresearchgate.net

For a given molecule, an MEP map can be generated after geometry optimization using methods like DFT. uni-muenchen.de In the case of this compound, the electronegative bromine and chlorine atoms would be expected to influence the electrostatic potential distribution significantly. The regions around these halogen atoms would likely exhibit negative potential, making them potential sites for interaction with electrophiles. The aromatic rings would also display a complex potential landscape.

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity Index)

To gain a more quantitative understanding of chemical reactivity, global and local reactivity descriptors derived from DFT are employed. researchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. scielo.org.mx

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule. researchgate.net The Fukui function (f(r)) is a prominent local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.netresearchgate.net It helps to pinpoint the atoms most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.net

While specific calculations for this compound are not available in the provided results, the application of these descriptors would involve calculating the energies of the neutral, anionic, and cationic forms of the molecule to determine the global descriptors and Fukui functions for each atom.

Quantum Mechanical Studies for Understanding Electronic Properties

Quantum mechanical calculations provide a deeper understanding of the electronic properties that govern a molecule's behavior and interactions.

Dipole Moment Calculations

For substituted biphenyls, the dipole moment is influenced by the type and position of the substituents. acs.org Calculations for monofluorinated analogues of 4-chlorobiphenyl have shown that the dipole moment varies significantly with the substitution pattern. acs.org For instance, the calculated dipole moment for 4-chlorobiphenyl (PCB 3) is 1.60 Debye. stenutz.eu The introduction of a bromine atom at the 3-position in this compound would alter the charge distribution and, consequently, the net dipole moment of the molecule. The final value would depend on the vector sum of the individual bond dipoles within the molecule's specific conformation.

Polarizability and Hyperpolarizability for Non-Linear Optical Properties

The non-linear optical (NLO) properties of a molecule, which are critical for applications in advanced materials and optoelectronics, are fundamentally governed by its response to an external electric field. This response is described by the molecular polarizability (α) and the first-order hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. For a molecule like this compound, the arrangement of electron-donating and electron-withdrawing groups and the extent of π-electron delocalization across the biphenyl system are key determinants of its NLO response.

Substances with high hyperpolarizability values are considered promising for the development of NLO materials. nih.gov Calculations are often performed using specific functionals, such as B3LYP, to determine properties like the dipole moment (μ), mean polarizability (<α>), and the first-order hyperpolarizability (<β>). nih.govresearchgate.net While specific calculated values for this compound are not detailed in the available literature, studies on similar aromatic compounds provide a framework for understanding. For comparison, the NLO properties of a novel fused-triazine derivative were calculated, showing significantly higher hyperpolarizability values compared to the reference material, urea, indicating its potential as a good NLO substance. nih.gov

Table 1: Example of Calculated NLO Properties for a Fused-Triazine Compound (Compound 5) This table is illustrative of the types of data generated in computational NLO studies.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 6.96 | D |

| Mean Polarizability (<α>) | 6.09 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (<β>) | 24 times that of urea | (relative) |

Source: Adapted from experimental and theoretical studies on novel fused-triazine derivatives. nih.gov

Spin-Orbit Coupling Effects in Halogenated Biphenyls

Spin-orbit coupling (SOC) is a relativistic interaction that becomes particularly significant in molecules containing heavy atoms, such as bromine. aps.org In this compound, the presence of the bromine atom introduces substantial SOC effects that can influence its photophysical and photochemical properties. This coupling facilitates intersystem crossing, such as transitions between singlet and triplet electronic states, which are formally forbidden by spin selection rules. lp.edu.ua

Theoretical studies on other halogenated molecules, like HOBr, have shown that singlet-triplet transitions are responsible for absorption in specific regions of the electromagnetic spectrum. lp.edu.ua The intensity of these transitions is directly influenced by the magnitude of the SOC. For halogenated biphenyls, this means that the bromine substituent can open up new decay pathways for excited states, potentially influencing the molecule's stability and reactivity upon exposure to light. Computational analysis allows for the decoupling of spin and orbital degrees of freedom to better understand these emergent properties. aps.org The ability to tune SOC through structural conformation has been identified as a route to enhance specific properties in organic materials for applications like spintronics. aps.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Experimental and theoretical studies on related biphenyls have shown that they are generally not planar, adopting a twisted conformation to minimize steric hindrance between the rings. nih.gov The degree of twist is highly dependent on the nature and position of the substituents. Ortho-substituents, in particular, create a larger energy barrier for rotation and result in more obtuse dihedral angles. nih.govnih.gov

MD simulations can model the dynamic fluctuations of this dihedral angle in a vacuum or in the presence of a solvent. These simulations track the atomic positions over time, revealing the preferred conformations, the energy barriers to rotation, and how solvent molecules arrange themselves around the solute (solvation shell). This provides a microscopic understanding of how this compound behaves in different media, which is crucial for predicting its environmental fate and transport.

Structure-Reactivity Relationships and Substituent Effects via Computational Methods

Computational methods are essential for elucidating the relationship between a molecule's structure and its chemical reactivity. For this compound, the specific placement of the bromine and chlorine atoms significantly influences its electronic properties and, consequently, its reactivity. The bromine atom at the 3-position (meta) and the chlorine atom at the 4'-position (para) have distinct electronic and steric effects.

Substituent effects can be analyzed using principles like the Hard and Soft Acid and Base (HSAB) model and by calculating molecular parameters. nih.gov The size of the halogen substituent impacts steric interactions, with the C-Br bond being longer than the C-Cl bond, indicating a larger atomic volume for bromine. nih.gov

Table 2: Comparison of Carbon-Halogen Bond Lengths

| Bond | Bond Length (Å) |

| C(aromatic)-Cl | 1.747 |

| C(aromatic)-Br | 1.899 |

Source: Adapted from theoretical assessments of polychlorinated and polybrominated compounds. nih.gov

Computational models can predict sites of electrophilic or nucleophilic attack by mapping the molecular electrostatic potential (MEP). mdpi.com Furthermore, studies on the kinetics of reactions involving substituted biphenyls, such as the piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls, have shown that reactivity data can be correlated using Hammett relationships, which quantify the electronic effect of substituents. rsc.org By applying these computational approaches to this compound, it is possible to predict its reactivity in various chemical transformations, such as substitution or oxidation reactions.

Environmental Fate and Degradation Pathways of Halogenated Biphenyls

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For persistent organic pollutants like halogenated biphenyls, these mechanisms include thermal, photolytic, and chemical pathways, which are often slow under typical environmental conditions but can be significant in specific scenarios such as industrial accidents or waste treatment processes.

Thermal Degradation and Combustion Studies

The thermal treatment of materials containing mixed polybrominated/polychlorinated biphenyls (PXBs) can lead to the formation of various hazardous byproducts. researchgate.net Studies on the gas-phase oxidation of the model compound 4-bromo-4'-chlorobiphenyl provide critical insights into the high-temperature behavior of 3-Bromo-4'-chlorobiphenyl. murdoch.edu.auresearchgate.net

The combustion of mixed halogenated aromatics is a known source of toxic byproducts, including mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). researchgate.netmurdoch.edu.au During the thermal degradation of brominated flame retardants, polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) can be formed, and these processes are considered analogous for PXBs. researchgate.netresearchgate.net In laboratory experiments involving the gas-phase oxidation of 4,4'-BCB, small quantities of chlorinated and mixed halogenated dibenzofurans were detected. murdoch.edu.auresearchgate.net The formation of these compounds is a significant concern in thermal waste treatment processes that handle materials containing both bromine and chlorine sources, such as plastics with brominated flame retardants and PVC. murdoch.edu.auresearchgate.net PBDFs are often more abundant than PBDDs in environmental samples, as they can be generated from widely used polybrominated diphenyl ethers (PBDEs) with lower energy requirements. researchgate.net

Detailed studies on the gas-phase oxidation of 4,4'-BCB in a quartz reactor between 300°C and 800°C reveal a range of degradation products. researchgate.net The experiments, conducted with a residence time of 5 seconds, showed that significant degradation occurs at elevated temperatures. researchgate.net

The primary degradation products include a variety of volatile and semi-volatile organic compounds (V/SVOCs). Analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR) identified numerous halogenated compounds. murdoch.edu.auresearchgate.net These include monochloro- and monobromobenzene, higher halogenated benzenes, and naphthalenes. murdoch.edu.auresearchgate.net

At higher temperatures, the biphenyl (B1667301) structure breaks down, releasing the halogens as acidic gases. Ion chromatography (IC) has been used to quantify the formation of hydrogen bromide (HBr) and hydrogen chloride (HCl). researchgate.net The yield of these gases increases significantly with temperature, indicating near-complete combustion at 800°C. researchgate.net

| Temperature (°C) | HCl Yield (Normalized) | HBr Yield (Normalized) |

|---|---|---|

| 600 | 0.062 | 0.080 |

| 650 | 0.540 | 0.620 |

| 675 | 0.720 | 0.779 |

| 700 | 0.851 | 0.859 |

| 800 | 0.890 | 0.880 |

Photolytic Degradation Processes

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light, particularly the ultraviolet (UV) portion of the solar spectrum. For halogenated biphenyls, this is a relevant environmental degradation pathway, especially for molecules adsorbed on surfaces or present in the upper layers of water bodies. nih.gov The process can be influenced by the presence of other substances that act as photosensitizers. iosrjournals.org

Studies on various PCBs adsorbed on natural suspended particles in water have shown that sunlight can induce degradation. nih.gov The mechanism often involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen (¹O₂). nih.gov The dominant ROS can depend on the hydrophobicity of the specific biphenyl congener. nih.gov Photolytic degradation typically proceeds via reductive dehalogenation, where a C-Cl or C-Br bond is cleaved, and the halogen is replaced by a hydrogen atom. This process generally leads to the formation of less halogenated, and often less toxic, biphenyls. Another possible pathway is the formation of hydroxylated derivatives. uiowa.edu

Chemical Hydrolysis and Oxidation in Environmental Matrices

Chemical hydrolysis is the cleavage of a chemical bond by the addition of water. Halogenated biphenyls, including this compound, are characterized by strong carbon-halogen bonds on the aromatic rings, making them highly resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). michigan.gov This chemical stability is a primary reason for their persistence in the environment. oup.com

Chemical oxidation in environmental matrices can occur, but it is generally a slow process for the parent compounds. Oxidation is often mediated by highly reactive chemical species like hydroxyl radicals (•OH), which can be generated photochemically. nih.gov While the direct oxidation of the biphenyl structure is slow, hydroxylated metabolites, which can be formed through biotic or photolytic processes, are much more susceptible to further oxidation. nih.govnih.gov Studies on hydroxylated PBDEs show they have very fast oxidative transformation rates compared to their parent compounds. nih.gov

Biotic Degradation Mechanisms (Biodegradation and Biotransformation)

Microbial activity is a primary driver for the breakdown of halogenated biphenyls in the environment. oup.com Two distinct microbial processes, occurring under different redox conditions, are responsible for their biodegradation: anaerobic reductive dehalogenation and aerobic oxidative degradation. oup.comnih.gov

Under anaerobic (oxygen-depleted) conditions, such as those found in deep sediments, a process called reductive dehalogenation occurs. oup.com Certain anaerobic microorganisms can remove bromine or chlorine atoms from the biphenyl rings, replacing them with hydrogen. oup.comnih.gov This process is particularly important for highly halogenated congeners, which are often resistant to other forms of degradation. nih.gov Reductive debromination has been demonstrated for PBBs by microorganisms from various sediments. nih.gov Studies on related compounds show a preferential removal of halogens at the para and meta positions. nih.gov This dehalogenation is a critical first step, as it reduces the toxicity of the compounds and transforms them into less halogenated biphenyls that can be subsequently degraded by other microbes. nih.gov

In aerobic (oxygen-rich) environments, different sets of microorganisms can degrade less-halogenated biphenyls through an oxidative pathway. nih.gov This process is typically initiated by biphenyl dioxygenase enzymes, which insert two hydroxyl groups onto one of the aromatic rings. nih.govresearchgate.netnih.gov This step leads to ring cleavage and the eventual breakdown of the compound into simpler molecules like halogenated benzoates, which can be further metabolized by the same or different microorganisms. nih.govnih.govnih.govosti.gov The effectiveness of aerobic degradation decreases as the degree of halogenation increases. oup.com For a mixed halogenated compound like this compound, it is likely that aerobic degradation would be a viable pathway, potentially targeting the chlorinated ring first, as it is less sterically hindered.

Microbial Degradation Pathways of Halogenated Biphenyls

The microbial breakdown of halogenated biphenyls is a critical process in their environmental detoxification. This degradation is primarily carried out by bacteria through a series of enzymatic reactions.

Identification of Bacterial Strains Capable of Halobiphenyl Catabolism

While specific bacterial strains capable of degrading this compound have not been extensively documented, research on similar halogenated compounds provides significant insights. For instance, strains such as Achromobacter sp. and Bacillus brevis have been identified to metabolize 4-chlorobiphenyl (B17849). researchgate.netnih.gov Additionally, a psychrotolerant bacterium, Hydrogenophaga sp. strain IA3-A, has demonstrated the ability to degrade 2,4,4'-trichlorobiphenyl (B50444) at low temperatures. nih.gov These findings suggest that various bacterial genera possess the enzymatic machinery required for the catabolism of halogenated biphenyls. The degradation capability often depends on the number and position of the halogen atoms on the biphenyl rings. acs.org

The following table summarizes bacterial strains known to degrade related halogenated biphenyls:

Bacterial Strains Involved in Halogenated Biphenyl Degradation| Bacterial Strain | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Achromobacter sp. | 4-chlorobiphenyl | researchgate.netnih.gov |

| Bacillus brevis | 4-chlorobiphenyl | researchgate.netnih.gov |

| Hydrogenophaga sp. strain IA3-A | 2,4,4'-trichlorobiphenyl | nih.gov |

| Rhodococcus sp. | 4,4'-dichlorobiphenyl (B164843) | acs.org |

Enzymatic Mechanisms of Biphenyl Ring Fission (e.g., Meta-fission, Ortho-chlorocatechol Pathway)

The aerobic bacterial degradation of halogenated biphenyls typically commences with the enzymatic dihydroxylation of one of the aromatic rings, forming a dihydroxy-halobiphenyl intermediate. The subsequent cleavage of this dihydroxylated ring is a crucial step and generally proceeds via two main pathways: meta-fission or ortho-cleavage.

The most common route for chlorobiphenyls involves a meta-1,2 fission of a 2,3-dihydroxylated intermediate. researchgate.netnih.govnih.gov This pathway is initiated by a biphenyl dioxygenase, which introduces two hydroxyl groups at the 2 and 3 positions of the biphenyl ring. The resulting catechol-like intermediate then undergoes ring cleavage.

Alternatively, the ortho-chlorocatechol pathway is a modified ortho-cleavage mechanism employed for the degradation of chlorinated catechols. nih.gov In this pathway, a chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of 3-chlorocatechol (B1204754) to produce 2-chloro-cis,cis-muconate (B1241311). nih.govresearchgate.net This is followed by the action of a chloromuconate cycloisomerase and other enzymes that eventually lead to intermediates of central metabolism. nih.govresearchgate.netnih.gov For instance, in Rhodococcus opacus 1CP, 2-chloro-cis,cis-muconate is transformed to 5-chloromuconolactone, which is then dehalogenated to cis-dienelactone. nih.gov

Dehalogenation Processes (e.g., Reductive Dechlorination)

Under anaerobic conditions, a key degradation process for halogenated biphenyls is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. oup.comepa.gov This process is particularly important for highly halogenated biphenyls. Studies on brominated biphenyls have shown that anaerobic microorganisms in sediments can effectively remove bromine atoms. nih.govnih.gov

The specificity of dehalogenation often depends on the position of the halogen. For both brominated and chlorinated biphenyls, meta and para substituents are generally removed more readily than ortho substituents. nih.gov Research has demonstrated that brominated biphenyls can be better substrates for dehalogenation than their chlorinated counterparts, with some microorganisms capable of completely dehalogenating various brominated biphenyls to the parent biphenyl molecule. nih.gov For a compound like this compound, it is plausible that the meta-positioned bromine and the para-positioned chlorine would be susceptible to reductive dehalogenation by anaerobic microbial communities.

Metabolic Intermediates and Product Identification in Microbial Systems

The microbial degradation of halogenated biphenyls results in a variety of metabolic intermediates. For example, the degradation of 4-chlorobiphenyl by Achromobacter sp. and Bacillus brevis yields 4-chlorobenzoic acid as the major metabolic product. researchgate.netnih.gov In the degradation of 2,4,4'-trichlorobiphenyl by Hydrogenophaga sp. strain IA3-A, several intermediates have been detected, including isomers of dihydrodiols, dihydroxy compounds, and meta-cleavage products. nih.gov

Based on established pathways, the aerobic degradation of this compound would likely proceed through initial dihydroxylation of one of the rings, followed by ring cleavage. This would lead to the formation of brominated and/or chlorinated benzoic acids as key intermediates. For instance, cleavage of the brominated ring could potentially yield 4-chlorobenzoic acid.

The following table illustrates potential intermediates based on the degradation of analogous compounds:

Potential Metabolic Intermediates of Halogenated Biphenyls in Microbial Systems| Parent Compound | Key Intermediate(s) | Reference(s) |

|---|---|---|

| 4-chlorobiphenyl | 4-chlorobenzoic acid | researchgate.netnih.gov |

| 2,4,4'-trichlorobiphenyl | Dihydrodiols, dihydroxy compounds, meta-cleavage products | nih.gov |

| This compound | (Predicted) Bromobenzoic acid, 4-chlorobenzoic acid | Inferred from researchgate.netnih.gov |

Biotransformation in Higher Organisms (Plants and Mammals)

In higher organisms, halogenated biphenyls are subject to biotransformation reactions primarily mediated by the cytochrome P450 enzyme system. These reactions generally aim to increase the water solubility of the compounds to facilitate their excretion.

Cytochrome P450 Enzyme-Mediated Oxidation and Hydroxylation

In mammals, the liver is the primary site of metabolism for xenobiotics, including halogenated biphenyls. The cytochrome P450 (CYP) monooxygenase system plays a crucial role in the initial phase of this metabolism. oup.com Studies on 4-halobiphenyls in rat liver microsomes have shown that the major metabolic route is 4'-hydroxylation, which is the addition of a hydroxyl group at the para position of the unsubstituted phenyl ring. researchgate.net A minor pathway involves hydroxylation at the 3-position, ortho to the halogen substituent. researchgate.net

Research on the metabolism of 2-, 3-, and 4-chlorobiphenyls and their brominated analogs in rats has confirmed that ring hydroxylation occurs predominantly at the para positions of the biphenyl nucleus and at sites ortho and para to the halogen substituents. researchgate.netnih.gov For this compound, it can be inferred that cytochrome P450 enzymes would catalyze hydroxylation, likely at the para position of the brominated ring (4-position) and potentially at other unsubstituted positions. This oxidation increases the polarity of the molecule, making it more amenable to subsequent conjugation reactions and eventual elimination from the body.

Plants also possess cytochrome P450 enzymes and have demonstrated the ability to metabolize halogenated hydrocarbons. nih.gov For example, transgenic plants containing mammalian cytochrome P450 2E1 have shown enhanced metabolism of compounds like trichloroethylene (B50587) and ethylene (B1197577) dibromide. nih.gov Poplar plants have been shown to take up and metabolize certain PCBs to their hydroxylated forms. nih.gov This suggests that plants can play a role in the biotransformation of halogenated biphenyls in the environment. acs.orgresearchgate.net

Table of Chemical Compounds

| Chemical Name |

| 2,4,4'-trichlorobiphenyl |

| 2-chloro-cis,cis-muconate |

| This compound |

| 3-chlorocatechol |

| 4,4'-dichlorobiphenyl |

| 4-chlorobenzoic acid |

| 4-chlorobiphenyl |

| 5-chloromuconolactone |

| Biphenyl |

| cis-dienelactone |

| Ethylene dibromide |

| Trichloroethylene |

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

The metabolic fate of halogenated biphenyls, including this compound, often involves conjugation reactions following initial hydroxylation. These phase II metabolic processes increase the water solubility of the metabolites, facilitating their excretion from the body. While specific studies on this compound are limited, the metabolism of other polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) provides a strong indication of the likely conjugation pathways.

Glucuronidation: This process involves the enzymatic addition of a glucuronic acid moiety to a hydroxylated metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs). For halogenated biphenyls, the efficiency of glucuronidation is influenced by the structure of the hydroxylated metabolite. For instance, the position of chlorine atoms on the non-hydroxylated ring of PCB metabolites can significantly lower the maximum reaction rate (Vmax) of UGTs, with substitutions in the meta and para positions being particularly unfavorable for enzyme activity. acs.orgresearchgate.net While steric hindrance from adjacent chlorine atoms around the hydroxyl group does not appear to be a major factor, the surface area and volume of the molecule show a stronger correlation with enzyme activity. acs.org It is plausible that hydroxylated metabolites of this compound undergo glucuronidation, although the specific efficiency would depend on the hydroxylation pattern.

Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another critical conjugation pathway for hydroxylated halogenated biphenyls. This reaction involves the transfer of a sulfonate group to the hydroxyl moiety. Like glucuronidation, sulfation was initially considered a detoxification pathway. unifr.ch However, recent evidence suggests that PCB sulfates can contribute to toxicity, either through direct interaction with receptors or by acting as a circulating reservoir for the parent hydroxylated compound, which can be regenerated by sulfatases. unifr.ch The dynamic cycling between the hydroxylated form and the sulfate (B86663) conjugate may lead to further metabolic activation and associated toxic endpoints such as endocrine disruption and neurotoxicity. unifr.ch Given these findings for PCBs, it is reasonable to expect that hydroxylated this compound would also be a substrate for sulfotransferases.

Glutathione Conjugation: The reaction with glutathione (GSH) is a key detoxification pathway for electrophilic compounds. While direct conjugation of the parent halogenated biphenyl is not the primary route, their metabolic activation to reactive intermediates like arene oxides or quinones can lead to GSH conjugation. For instance, PCB quinones have been shown to react with GSH through both nonenzymatic nucleophilic displacement of chlorine and Michael addition, leading to the formation of glutathionylated conjugates. acs.org This process can be complex and may involve the generation of free radicals. acs.org Therefore, if this compound is metabolized to quinone-like structures, subsequent conjugation with glutathione is a probable metabolic step.

Formation of Methylsulfonyl Metabolites

A significant metabolic pathway for many persistent organic pollutants, including PCBs and their metabolites, is the formation of methylsulfonyl (MeSO2-) derivatives. acs.orgnih.gov This biotransformation is believed to proceed via the mercapturic acid pathway. nih.gov Following initial metabolism, which may involve the formation of an arene oxide intermediate, a glutathione conjugate is formed. researchgate.net This conjugate is then sequentially metabolized in the kidney and gut to a cysteine conjugate, which is cleaved by a C-S lyase. The resulting thiol is then methylated and subsequently oxidized to the corresponding methyl sulfone. researchgate.net

These MeSO2-metabolites are of toxicological concern as they have been shown to be persistent and can accumulate in specific tissues, such as the liver and adipose tissue. acs.orgnih.gov Studies on PCBs have identified numerous MeSO2-CBs in human tissues. acs.org For example, in adipose tissue, 4-MeSO2-CBs are often found at higher concentrations than the corresponding 3-MeSO2-CBs. acs.org Conversely, in the liver, 3-MeSO2-CBs can be the most abundant congeners. nih.gov

While direct experimental evidence for the formation of methylsulfonyl metabolites from this compound is not available, its structural similarity to other halogenated biphenyls that undergo this transformation strongly suggests that it is a plausible metabolic pathway. The presence of both bromine and chlorine atoms may influence the rate and regioselectivity of the enzymatic reactions involved in this pathway.

Identification of Novel Dechlorinated Metabolites

Recent research has revealed that the metabolism of lower chlorinated PCBs (LC-PCBs) can involve dechlorination, leading to the formation of novel metabolites. acs.orgnih.gov For instance, in a study using a human-relevant cell line (HepG2), the metabolism of 3-chlorobiphenyl (B164846) (PCB 2) resulted in the identification of several dechlorinated metabolite classes. acs.org A dechlorinated dihydroxylated metabolite was also detected in human liver microsomal incubations with monohydroxylated PCB 2 metabolites. acs.org

The proposed mechanisms for dechlorination include the formation of a 3,4-arene oxide intermediate or the reductive dechlorination of hydroxylated PCB metabolites where the hydroxyl group is ortho to the chlorine atom. acs.org

While these studies have focused on chlorinated biphenyls, the enzymatic machinery responsible for these reactions could potentially act on brominated and mixed halogenated biphenyls as well. Therefore, it is conceivable that the metabolism of this compound could lead to the formation of dechlorinated and/or debrominated metabolites. The relative lability of the C-Br versus the C-Cl bond might influence which halogen is preferentially removed.

Excretion Patterns and Structure-Excretion Relationships

The excretion of halogenated biphenyls and their metabolites is highly dependent on the degree and pattern of halogenation, as well as the extent of metabolism. nih.gov Generally, metabolism to more polar, water-soluble metabolites, such as hydroxylated and conjugated derivatives, facilitates excretion in urine and feces. nih.gov

Studies on chlorobiphenyls have shown that the rate of excretion is influenced by the structure of the parent compound. nih.gov For example, ring hydroxylation, a key metabolic step, occurs predominantly at the para positions of the biphenyl nucleus and at sites ortho and para to the halogen substituents. nih.gov The rapid formation of di-hydroxylated metabolites can lead to faster excretion. nih.gov

For instance, a study on lactating cows showed that 4-chlorobiphenyl was not detected in tissues, urine, or milk seven days after a single oral dose, with 28.9% of the dose recovered in the feces, suggesting relatively rapid excretion. nih.gov In contrast, the highly chlorinated decachlorobiphenyl (B1669993) was found in all tissues analyzed and was excreted to a much lesser extent. nih.gov

For this compound, the presence of unsubstituted positions on the biphenyl rings makes it susceptible to metabolic attack, likely leading to the formation of hydroxylated metabolites that can be conjugated and excreted. The specific excretion pattern would be influenced by the sites of hydroxylation and the subsequent conjugation reactions.

Environmental Persistence and Transport Mechanisms

Halogenated biphenyls are known for their environmental persistence, which is largely attributed to their chemical stability and resistance to degradation. nih.gov The persistence of compounds like this compound is influenced by various environmental factors and degradation pathways.

Biodegradation: Microbial degradation can play a role in the breakdown of halogenated biphenyls, particularly for less halogenated congeners. nih.govresearchgate.net Aerobic bacteria can degrade chlorobiphenyls through a pathway that typically involves hydroxylation at the 2,3-position followed by meta-1,2-fission of the aromatic ring. researchgate.net However, the degradation of more highly halogenated biphenyls is often slower and may require a combination of anaerobic and aerobic processes. nih.gov Anaerobic microorganisms can reductively dehalogenate higher chlorinated biphenyls to less chlorinated congeners, which are then more susceptible to aerobic degradation. nih.gov The presence of both bromine and chlorine on this compound may influence its susceptibility to microbial attack, and the specific microbial communities present in a given environment will determine the extent and rate of its biodegradation.

Photodegradation: Photodegradation can be a significant abiotic degradation pathway for halogenated aromatic compounds in the atmosphere and surface waters. This process typically involves the breaking of the carbon-halogen bond by ultraviolet (UV) radiation.

Combustion and Thermal Degradation: Incomplete combustion of materials containing halogenated compounds can lead to the formation of various byproducts. A study on the gas-phase oxidation of 4-bromo-4'-chlorobiphenyl, a structural isomer of the target compound, showed that it yields a large number of halogenated compounds, including monochloro- and monobromobenzene, as well as higher halogenated benzenes and naphthalenes. researchgate.netenvirocomp.com Small amounts of chlorinated and mixed halogenated dibenzofurans were also detected. researchgate.netenvirocomp.com These findings highlight the potential for the formation of various hazardous byproducts from the thermal degradation of mixed halogenated biphenyls. researchgate.netenvirocomp.com

Long-Range Transport: Due to their semi-volatile nature and persistence, many halogenated biphenyls are subject to long-range atmospheric transport. unifr.chnih.gov They can be transported over long distances from their sources and deposited in remote regions, such as the Arctic. unifr.chnih.gov This transport occurs through a cycle of volatilization, atmospheric transport in the vapor phase or sorbed to particles, and deposition. unifr.ch The physical-chemical properties of this compound, such as its vapor pressure and octanol-air partition coefficient, would determine its potential for long-range transport.

Analytical Methodologies for Environmental Monitoring and Metabolite Profiling

Non-Target High-Resolution Mass Spectrometry (Nt-HRMS) for Metabolite Characterization

Non-target high-resolution mass spectrometry (Nt-HRMS) has emerged as a powerful tool for the comprehensive characterization of metabolites of environmental contaminants, including halogenated biphenyls. nih.govacs.org Unlike traditional targeted analysis, which focuses on a predefined list of compounds, Nt-HRMS allows for the untargeted screening of all detectable ions in a sample. nih.gov This is particularly valuable for identifying novel or unexpected metabolites.

The key features of Nt-HRMS that make it suitable for metabolite characterization include:

High Mass Accuracy and Resolution: HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the confident determination of the elemental composition of unknown compounds. High resolution enables the separation of ions with very similar mass-to-charge ratios, reducing interferences from the sample matrix.

Full-Scan Data Acquisition: Nt-HRMS typically involves the acquisition of full-scan mass spectra, which provides a comprehensive snapshot of all ionizable compounds in a sample at a given time. nih.gov This data can be retrospectively analyzed for the presence of suspected or unknown metabolites.

Fragmentation Analysis: In addition to accurate mass measurements of the parent ion, HRMS instruments can generate high-resolution fragmentation spectra (MS/MS). The fragmentation pattern provides structural information that is crucial for the identification of unknown metabolites.

Nt-HRMS has been successfully applied to characterize the complex metabolite mixtures of lower chlorinated PCBs in human-relevant cell lines. acs.orgnih.gov These studies have led to the identification of numerous metabolite classes, including previously unknown dechlorinated metabolites. acs.org Given its capabilities, Nt-HRMS would be the ideal analytical technique to investigate the in vitro and in vivo metabolism of this compound and to identify its full range of metabolites, including hydroxylated, conjugated, methylsulfonyl, and potentially dehalogenated derivatives.

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) for Pollutant Identification

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds (V/SVOCs) in complex mixtures. This method is particularly valuable for studying the degradation products of halogenated biphenyls, which can include a wide variety of halogenated pollutants. researchgate.net

In research investigating the gas-phase oxidation of 4-bromo-4'-chlorobiphenyl, GC-QTOFMS was employed to analyze the resulting organic compounds. researchgate.netmurdoch.edu.au The high resolution and mass accuracy of the QTOF mass spectrometer are essential for the definitive identification of trace-level contaminants. researchgate.net

Research Findings: The analysis of oxidation products from 4-bromo-4'-chlorobiphenyl revealed a large number of halogenated compounds. These included monochlorobenzene, monobromobenzene, higher halogenated benzenes, and naphthalenes. Furthermore, derivatives such as 1-chloro-4-ethynylbenzene (B13528) and small quantities of chlorinated and mixed halogenated dibenzofurans were also detected. researchgate.net The identification of these products was confirmed by comparing their mass spectra with established spectral libraries. researchgate.net

The instrumental parameters used in such studies are critical for achieving accurate and reliable results. A typical setup is detailed in the table below.

Table 1: GC-QTOFMS Instrumental Parameters for Halogenated Pollutant Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent GC system |

| Capillary Column | VF-5ms (60 m length; 0.25 mm i.d.; 0.25 μm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| Injector Temperature | 260°C |

| Transfer Line Temp. | 250°C |

| Oven Program | Start at 45°C (hold 5 min), ramp 10°C/min to 265°C (hold 10 min) |

| Mass Spectrometer | QTOF-MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

This data is based on methodologies used for the analysis of 4-bromo-4'-chlorobiphenyl oxidation products. researchgate.net

Ion Chromatography (IC) for Halide Analysis

While GC-QTOFMS identifies organic byproducts, Ion Chromatography (IC) is essential for quantifying the inorganic products of degradation, specifically the halide ions that are formed as the carbon-halogen bonds are broken. researchgate.netthermofisher.com In the context of this compound degradation, IC is used to measure the concentration of bromide (Br⁻) and chloride (Cl⁻) ions, which are typically converted to hydrogen bromide (HBr) and hydrogen chloride (HCl) during combustion or oxidation processes. researchgate.netmurdoch.edu.au

The technique of combustion ion chromatography (CIC) combines the combustion of a sample with subsequent IC analysis of the resulting gases. lcms.cz This allows for the determination of the total halogen content and provides insight into the extent of mineralization of the parent compound. researchgate.netlcms.cz

Research Findings: In the study of 4-bromo-4'-chlorobiphenyl oxidation, IC was used to measure the HBr and HCl produced at various temperatures. The results showed a clear correlation between temperature and the formation of these inorganic acids. As the oxidation temperature increased from 600°C to 700°C, the yield of both HCl and HBr rose significantly, indicating more complete destruction of the parent molecule. researchgate.net At 800°C, the conversion to HCl and HBr accounted for approximately 90% and 91% of the initial chlorine and bromine content, respectively. researchgate.net

The data below, from replicate experiments, illustrates the quantification of halide formation during the thermal oxidation of 4-bromo-4'-chlorobiphenyl.

Table 2: Ion Chromatography Results for HCl and HBr from 4-bromo-4'-chlorobiphenyl Oxidation

| Temperature (°C) | Replicate | HCl Yield | HBr Yield |

|---|---|---|---|

| 600 | R1 | 0.061 | 0.077 |

| R2 | 0.063 | 0.083 | |

| 650 | R1 | 0.522 | 0.583 |

| R2 | 0.558 | 0.657 | |

| 675 | R1 | 0.702 | 0.760 |

| R2 | 0.738 | 0.798 | |

| 700 | R1 | 0.840 | 0.830 |

Yield values are presented as a molar ratio relative to the initial compound. Data derived from the gas-phase oxidation of 4-bromo-4'-chlorobiphenyl. researchgate.net

Applications in Advanced Chemical and Materials Research

Role as Synthetic Intermediates in Complex Molecule Construction

3-Bromo-4'-chlorobiphenyl serves as a crucial building block in the synthesis of more complex molecular architectures. The differential reactivity of the bromo and chloro substituents can be exploited for selective chemical modifications, making it a versatile intermediate in organic synthesis.

In the pharmaceutical industry, halogenated biphenyls are important structural motifs in a variety of therapeutic agents. While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available research, its role as a pharmaceutical intermediate is recognized. chemicalbook.com The synthesis of complex drug molecules often involves multi-step processes where specific building blocks are required to construct the final active pharmaceutical ingredient (API). For instance, related bromo-chloro aniline (B41778) derivatives are utilized in the synthesis of antibacterial agents, highlighting the importance of this substitution pattern in medicinal chemistry. The biphenyl (B1667301) structure itself is a key component in a class of antihypertensive drugs known as sartans, where a brominated biphenyl intermediate is often a crucial starting material. pyglifesciences.com

The reactivity of the carbon-halogen bonds in this compound makes it a valuable precursor for the development of functionalized materials. These materials are designed to have specific properties, such as charge transport capabilities or light-emitting characteristics, for applications in electronics and materials science. The biphenyl core provides a rigid and electronically conjugated backbone, which is a desirable feature for many functional materials. For example, related halogenated biphenyls like 4-Bromo-4'-iodobiphenyl are used in the synthesis of polymers and liquid crystals with tailored electronic properties for applications in organic electronics. nbinno.com

Development of Biphenyl-Based Materials with Unique Electronic Properties

The conjugated system of the biphenyl rings in this compound provides it with notable electronic properties, making it a candidate for the development of novel electronic materials. arborpharmchem.com Its structure allows for good electron donor and acceptor properties, which can be fine-tuned by modifying the substituents on the biphenyl core. arborpharmchem.com

One of the most promising areas of application for this compound is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). arborpharmchem.comlookchem.com In OLEDs, the efficiency and color of the emitted light are determined by the electronic energy levels of the organic materials used. The conjugated structure of this compound can be incorporated into larger molecules designed to have specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for the optimization of charge injection and transport, leading to improved performance of the OLED device. arborpharmchem.com Furthermore, the compound exhibits good thermal stability, which is a critical factor for the longevity and reliability of OLEDs. arborpharmchem.com

| Property | Significance in OLED Materials | Reference |

| Conjugated Biphenyl Structure | Provides excellent electron donor and acceptor properties. | arborpharmchem.com |

| Tunable Electronic Properties | Allows for optimization of electron and hole energy levels by adjusting substituents. | arborpharmchem.com |

| Good Thermal Stability | Ensures the material can withstand high temperatures during device operation, leading to longer lifespan. | arborpharmchem.com |

Investigation in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. Halogen bonding is a significant non-covalent interaction that has been increasingly utilized as a tool for the construction of supramolecular assemblies. nih.gov

The bromine and chlorine atoms on the this compound molecule can act as halogen bond donors, forming directional interactions with halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules. researchgate.net These interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional structures. nih.govnih.gov The strength and directionality of halogen bonds make them particularly useful for designing crystals with specific packing arrangements and, consequently, specific material properties. While specific studies on the supramolecular assemblies of this compound are not extensively reported, the principles of halogen bonding strongly suggest its potential as a valuable component in crystal engineering. researchgate.net

Exploitation of Non-Linear Optical Properties in Novel Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and all-optical switching. rochester.eduyoutube.com Organic materials with extended π-conjugated systems are known to be promising candidates for NLO applications due to their large third-order optical nonlinearities and fast response times. nih.gov

Derivatives and Analogues of 3 Bromo 4 Chlorobiphenyl: Comparative Studies

Structure-Reactivity Relationships in Halogenated Biphenyl (B1667301) Series

The relationship between the structure of halogenated biphenyls and their reactivity is a critical area of study, dictating their chemical behavior and biological interactions. The reactivity of these compounds is largely governed by the electronic and steric effects of the halogen substituents on the biphenyl backbone.

Key factors influencing the structure-reactivity relationship include:

Planarity of the Biphenyl System: The rotation around the central carbon-carbon single bond between the two phenyl rings is a crucial determinant of reactivity. The most stable conformation for most biphenyls is non-planar. However, the ability of the rings to achieve a planar or near-planar (coplanar) configuration is essential for certain interactions, particularly with biological receptors. nih.gov

Electronic Effects: Halogens are electronegative and exert a strong inductive electron-withdrawing effect. Concurrently, they exhibit a resonance effect, where their lone pairs of electrons can be donated to the aromatic ring. While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming substituents to the ortho and para positions. libretexts.org

In the case of 3-Bromo-4'-chlorobiphenyl, the bromine at the 3-position (meta) and the chlorine at the 4'-position (para) create an asymmetric electronic distribution. The para-chloro substituent on one ring strongly influences the electronic character of that ring, while the meta-bromo substituent on the other ring has a different electronic influence. This asymmetry affects the molecule's dipole moment and its interaction with other molecules.

Comparative Degradation Pathways and Environmental Fates of Related Congeners

The environmental fate of halogenated biphenyls is determined by their resistance to degradation and their physical properties, which govern their transport and distribution. Degradation is highly congener-specific, with the number and position of halogens playing a crucial role. nih.gov

Biodegradation:

Aerobic Degradation: In aerobic environments, less halogenated biphenyls are more susceptible to degradation by bacteria. The process often involves dioxygenase enzymes that attack the biphenyl rings. As the degree of halogenation increases, the rate of aerobic biodegradation decreases significantly. elsevierpure.com

Anaerobic Degradation: Highly halogenated congeners are more likely to undergo reductive dehalogenation under anaerobic conditions, where microorganisms remove halogen atoms and replace them with hydrogen. nih.gov This process can reduce the toxicity of the compounds and make the resulting less-halogenated congeners more amenable to subsequent aerobic degradation. nih.gov

Comparative Fates:

PCBs vs. PBBs: Generally, the lower water solubility and vapor pressure of polychlorinated biphenyls (PCBs) mean they are readily transported from local contamination sites to remote areas via air, water, and sediment. nih.gov Polybrominated biphenyls (PBBs) have similar properties. However, the weaker C-Br bond can make PBBs more susceptible to photolytic degradation.

The environmental persistence of these compounds is a major concern, as they are resistant to metabolism and accumulate in the lipids of organisms, leading to bioaccumulation and biomagnification in the food web. nih.gov

| Degradation Pathway | Description | Preferred Substrates | Reference |

| Aerobic Biodegradation | Microbial oxidation of the biphenyl rings, typically initiated by dioxygenase enzymes. | Less-halogenated congeners. | elsevierpure.com |

| Anaerobic Reductive Dehalogenation | Microbial removal of halogen atoms, replacing them with hydrogen. | Highly-halogenated congeners. | nih.gov |

| Photolysis | Degradation by ultraviolet radiation. | Potentially more effective for brominated compounds due to weaker C-Br bonds. | N/A |

Synthesis and Characterization of Substituted Biphenyl Derivatives for Specific Research Purposes

The synthesis of specific halogenated biphenyl congeners like this compound is essential for analytical, toxicological, and materials science research. Asymmetrical biphenyls require controlled, cross-coupling strategies.

Common Synthetic Methods:

Suzuki-Miyaura Coupling: This is a widely used and versatile palladium-catalyzed cross-coupling reaction between an arylboronic acid and an aryl halide. To synthesize this compound, one could couple 3-bromophenylboronic acid with 1-chloro-4-iodobenzene (B104392) (or a similar reactive halide), or alternatively, 4-chlorophenylboronic acid with 1-bromo-3-iodobenzene.

Ullmann Coupling: This classic method involves the copper-mediated coupling of two aryl halide molecules. While effective, it often requires high temperatures and can be less selective for creating asymmetrical biphenyls, though it is particularly useful for preparing sterically hindered tetra-ortho-substituted biphenyls. nih.gov

Other Cross-Coupling Reactions: Methods such as Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings are also employed for the synthesis of biphenyl derivatives.

Purpose-Driven Synthesis:

Liquid Crystals: Polysubstituted biphenyls containing various functional groups (halogens, nitro, amino) are synthesized as intermediates for new classes of liquid crystals. The specific substitution pattern is designed to achieve desired mesophase properties. nih.gov

Asymmetric Catalysis: Chiral biphenyl derivatives, such as BINAP and its analogues, are synthesized as ligands for metal catalysts used in asymmetric synthesis. The electronic properties of these ligands can be fine-tuned by introducing substituents like halogens to improve catalytic activity and enantioselectivity. pnas.org

Materials Science: As mentioned, compounds like this compound are synthesized for research into electronic materials, such as those used in OLEDs, due to their favorable electronic and thermal properties. arborpharmchem.comlookchem.com

Characterization: Once synthesized, the structure and purity of these derivatives are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4'-chlorobiphenyl, and how are they validated?

The synthesis of this compound typically involves cross-coupling reactions such as Ullmann coupling or Suzuki-Miyaura reactions , where halogenated precursors (e.g., bromobenzene and chlorophenylboronic acid) are reacted under catalytic conditions. Validation involves:

- Purity analysis : Use HPLC or GC-MS to confirm >95% purity (common for research-grade compounds) .

- Structural confirmation : NMR (¹H, ¹³C) and FT-IR spectroscopy to verify substitution patterns and functional groups .

- Yield optimization : Adjusting catalysts (e.g., Pd-based), solvents (e.g., DMF or THF), and reaction temperatures (80–120°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile byproducts .

- Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .

- Waste disposal : Follow hazardous waste guidelines for halogenated aromatics, including neutralization before disposal .

Q. How is this compound characterized for purity and structural integrity?